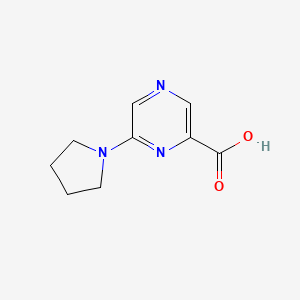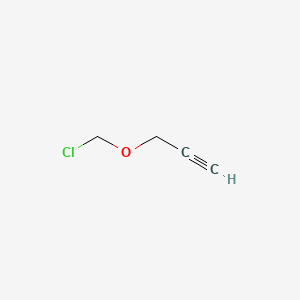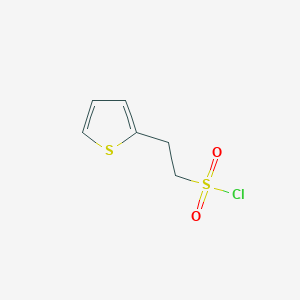
1,2,3,4,5,6-Hexahydro-3-benzazocine
概要
説明
1,2,3,4,5,6-Hexahydro-3-benzazocine is a chemical compound that belongs to the class of benzazocines. This compound is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to its benzazocine ring. Benzazocines are known for their diverse pharmacological properties, particularly in the field of analgesics.
準備方法
The synthesis of 1,2,3,4,5,6-Hexahydro-3-benzazocine involves several key steps. One common method includes the intramolecular Friedel–Crafts alkylation and an intramolecular Heck cyclization. These reactions are crucial for forming the benzazocine ring structure . Another approach involves the reduction of oximes with zinc dust in a mixture of acetic acid and acetic anhydride . Industrial production methods often adapt these laboratory techniques to larger scales, ensuring the compound’s purity and yield are optimized.
化学反応の分析
1,2,3,4,5,6-Hexahydro-3-benzazocine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,2,3,4,5,6-Hexahydro-3-benzazocine has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: Its chemical properties make it valuable in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1,2,3,4,5,6-Hexahydro-3-benzazocine involves its interaction with specific molecular targets, such as opioid receptors. By binding to these receptors, the compound can modulate pain signals and produce analgesic effects. The pathways involved often include the inhibition of neurotransmitter release and the activation of pain-relief signaling cascades .
類似化合物との比較
1,2,3,4,5,6-Hexahydro-3-benzazocine can be compared to other benzazocines, such as:
2,3,4,5-Tetrahydro-1,5-methano-1H-2-benzazepine: This compound shares a similar ring structure but differs in its hydrogenation state and specific functional groups. The uniqueness of this compound lies in its specific hydrogenation pattern and the resulting pharmacological properties.
特性
IUPAC Name |
1,2,3,4,5,6-hexahydro-3-benzazocine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-5-11-7-9-12-8-3-6-10(11)4-1/h1-2,4-5,12H,3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQCFWKOZOXUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40584-21-2 | |
| Record name | 1,2,3,4,5,6-hexahydro-3-benzazocine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of 1,2,3,4,5,6-Hexahydro-3-benzazocine?
A1: this compound is a heterocyclic compound consisting of a benzene ring fused to an azocine ring. The azocine ring itself is an eight-membered ring containing a nitrogen atom.
Q2: How can this compound be synthesized?
A2: Several synthetic routes have been explored. One common method involves the cyclization of hydrobromide salts of compounds with the general formula Ar[CH2]m·NH·[CH2]nBr using anhydrous aluminium chloride in decalin. [] This method has been successfully employed to synthesize this compound and several of its derivatives. [] Another approach utilizes a multi-step synthesis starting from readily available materials like 2-iodobenzyl alcohol. This route leverages Heck cyclization reactions to construct the core structure. []
Q3: What are the potential applications of this compound derivatives in medicinal chemistry?
A3: Research suggests that derivatives of this compound, particularly those with specific substitutions, exhibit potential as analgesics (pain relievers). [, , , , ] These compounds are being investigated as potential alternatives to narcotic analgesics.
Q4: Can you provide an example of how the structure of this compound has been modified to explore structure-activity relationships (SAR)?
A4: Researchers have synthesized a series of 1,2,3,4,5,6-hexahydro-8-methoxy-6,6-dimethyl-3-benzazocine derivatives. [] By systematically altering substituents on the core structure, they aimed to understand how these modifications impacted the analgesic activity of the resulting compounds. This approach is crucial for optimizing the desired pharmacological properties.
Q5: Have any natural products containing the this compound core been discovered?
A5: Yes, a family of indole alkaloids isolated from the seeds of Centaurea moschata incorporates the this compound framework. Two notable examples are moschamindole and moschamindolol. [] These naturally occurring compounds provide further evidence for the potential biological relevance of this chemical scaffold.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(4-Fluorophenyl)methyl]sulfamoyl chloride](/img/structure/B3383222.png)





![4-{[(trimethylsilyl)oxy]methyl}aniline](/img/structure/B3383260.png)




